molecular formula C12H11F4NO B2414540 (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 860649-00-9

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one

Cat. No.: B2414540
CAS No.: 860649-00-9
M. Wt: 261.22
InChI Key: MDNVOQROJRDHOJ-AATRIKPKSA-N
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Description

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene

Uniqueness

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one is unique due to the presence of both a dimethylamino group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNVOQROJRDHOJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328309
Record name (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-00-9
Record name (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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